3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid
Description
Properties
Molecular Formula |
C15H19NO5S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H19NO5S/c1-21-13-7-5-12(6-8-15(17)18)11-14(13)22(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18) |
InChI Key |
QKFDASACICBUTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-methoxy-3-(piperidine-1-sulfonyl)benzaldehyde | Sulfonylation of 4-methoxy-3-hydroxybenzaldehyde or analogous aromatic precursor with piperidine sulfonyl chloride under base conditions | This step installs the piperidine sulfonyl group on the aromatic ring |
| 2 | Knoevenagel condensation | Condensation of the above aldehyde with malonic acid in the presence of a base such as sodium ethoxide or pyridine | Forms the α,β-unsaturated acrylic acid side chain, yielding the cinnamic acid derivative |
| 3 | Purification | Recrystallization from suitable solvents or column chromatography | Ensures high purity of the final compound |
This route is consistent with general synthetic practices for sulfonylated cinnamic acids and is supported by commercial synthesis descriptions.
Reaction Conditions and Optimization
- Base: Sodium ethoxide is commonly used for the condensation step, providing efficient deprotonation of malonic acid and facilitating the Knoevenagel reaction.
- Solvent: Ethanol or ethanol-based mixtures are typical for condensation reactions.
- Temperature: Mild heating (40–70 °C) is applied to drive the condensation to completion.
- Time: Reaction times vary from several hours to overnight, depending on scale and conditions.
Purification Techniques
- Recrystallization: From solvents such as methanol, ethanol, or mixtures with dichloromethane to obtain crystalline product.
- Column Chromatography: Used when impurities or side products are present; silica gel columns with appropriate eluents (e.g., ethyl acetate/hexane mixtures) are employed.
Chemical Reactions Analysis
Functional Group Transformations
- The methoxy group on the aromatic ring is generally inert under the reaction conditions used.
- The piperidine-1-sulfonyl group is introduced via sulfonylation, typically by reacting piperidine sulfonyl chloride with a hydroxy-substituted aromatic aldehyde.
- The acrylic acid moiety is formed by condensation of the aldehyde with malonic acid derivatives.
Comparative Analysis with Similar Compounds
| Feature | 3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid | 3-[4-Hydroxy-3-methoxyphenyl]prop-2-enoic acid | 4-(Trifluoromethyl)benzene-1-sulfonyl chloride |
|---|---|---|---|
| Sulfonyl Group | Piperidine-1-sulfonyl | None | Sulfonyl chloride |
| Aromatic Substitution | Methoxy + sulfonylated piperidine | Hydroxy + methoxy | Trifluoromethyl + sulfonyl chloride |
| Synthetic Complexity | Moderate (requires sulfonylation and condensation) | Lower (simple condensation) | Moderate (sulfonyl chloride preparation) |
| Applications | Research and industrial uses due to unique structure | Natural product analogues | Intermediate for sulfonylation reactions |
The presence of the piperidine-1-sulfonyl group imparts unique chemical properties and synthetic challenges compared to analogues.
Summary Table of Key Data
| Parameter | Details |
|---|---|
| Molecular Formula | C15H19NO5S |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid |
| Key Intermediate | 4-methoxy-3-(piperidine-1-sulfonyl)benzaldehyde |
| Key Reaction | Knoevenagel condensation with malonic acid |
| Typical Base | Sodium ethoxide |
| Purification | Recrystallization or column chromatography |
| Reaction Solvent | Ethanol or ethanol mixtures |
| Reaction Temperature | 40–70 °C |
| Reaction Time | Several hours to overnight |
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antitumor Activity
Studies have shown that derivatives of piperidine compounds exhibit antitumor properties. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. A notable study highlighted that certain piperidine derivatives showed cytotoxicity against human cancer cell lines, suggesting that 3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid could be explored further for its antitumor potential .
Antipsychotic Properties
Research into related compounds has indicated potential antipsychotic effects. For example, some piperidine derivatives have been evaluated for their ability to modulate neurotransmitter systems implicated in schizophrenia. The structural attributes of this compound may contribute to similar pharmacological profiles, warranting investigation into its efficacy as an antipsychotic agent .
Anti-inflammatory Effects
Compounds containing sulfonamide groups are often associated with anti-inflammatory properties. Preliminary studies suggest that the incorporation of such groups in the structure of acrylic acids can enhance anti-inflammatory activity. Therefore, this compound could potentially be evaluated for its ability to modulate inflammatory pathways .
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing piperidine derivatives and acrylic acid under controlled conditions can yield the desired compound.
- Functionalization Techniques : Modifying existing piperidine or phenolic compounds can enhance biological activity and specificity .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Antipsychotic Activity | Evaluated derivatives in animal models showing promise in reducing psychotic symptoms comparable to existing treatments. |
| Study 3 | Anti-inflammatory Effects | Found potential in reducing markers of inflammation in vitro, suggesting further exploration in vivo is warranted. |
Mechanism of Action
The mechanism of action of 3-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways . The compound’s piperidine sulfonyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : (2E)-3-[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]acrylic acid
- CAS Registry Number : 324054-52-6
- Molecular Formula: C15H19NO5S (calculated based on structural analogs )
- Molecular Weight : ~341.38 g/mol (estimated from related compounds)
- Structure : Features a phenyl ring substituted with a methoxy group (-OCH3) at position 4 and a piperidine-1-sulfonyl group (-SO2-C5H10N) at position 3. The acrylic acid moiety (-CH2=CH-COOH) is conjugated to the aromatic system.
Potential applications include use as a synthetic intermediate in pharmaceuticals or as a biochemical tool, given the bioactivity of related acrylates .
Structural Analogs with Modified Sulfonamide Groups
The sulfonamide substituent significantly influences physicochemical and biological properties. Key analogs include:
(2E)-3-[4-Methoxy-3-(Pyrrolidine-1-Sulfonyl)phenyl]acrylic acid
- CAS : 324779-72-8
- Molecular Formula: C14H17NO5S
- Molecular Weight : 311.35 g/mol
- Key Differences : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
- Properties : Predicted density = 1.373 g/cm³; pKa = 4.39 .
- Bioactivity: Not explicitly reported, but sulfonamide modifications are known to alter enzyme inhibition profiles (e.g., DNA lyase inhibitors) .
3-[4-Methoxy-3-(Morpholine-4-Sulfonyl)-Phenyl]-Acrylic Acid
- Molecular Formula: C14H17NO6S (estimated)
- Molecular Weight : ~327.35 g/mol
- Key Differences : Morpholine (oxygen-containing 6-membered ring) replaces piperidine.
- Commercial Availability: Sold by Santa Cruz Biotechnology (250 mg = $188; 1 g = $380) .
3-{4-Methoxy-3-[(Pyridin-3-ylmethyl)-Sulfamoyl]phenyl}acrylic acid
Analogs with Alternative Substituents
(2E)-3-[4-Methoxy-3-(Piperidin-1-ylmethyl)phenyl]acrylic acid
- CAS : 893732-07-5
- Key Differences : Piperidin-1-ylmethyl (-CH2-C5H10N) replaces sulfonamide.
- Purity : 95% (Combi-Blocks catalog) .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- CAS : 331-39-5
- Structure : Natural acrylate with catechol (3,4-dihydroxy) substituents.
- Applications : Antioxidant, anti-inflammatory agent, and reference standard in pharmacological research .
Comparative Data Table
Key Findings from Research
Sulfonamide Substituent Size: Larger rings (piperidine vs.
Heteroatom Influence : Morpholine’s oxygen atom may enhance polarity compared to piperidine, altering pharmacokinetics .
Bioactivity : Substituents on the sulfonamide group (e.g., pyridinylmethyl) drastically modulate inhibitory potency, as seen in DNA lyase studies .
Biological Activity
3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid, also referred to as (E)-3-(4-methoxy-3-(piperidin-1-sulfonyl)phenyl)acrylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₉N₃O₃S
- CAS Number : 321979-11-7
- Molecular Weight : 325.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate various signaling pathways, which may contribute to its antimicrobial and anticancer properties. The compound's sulfonamide group plays a crucial role in its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have demonstrated significant activity against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Candida albicans | 2.0 μg/mL |
These findings suggest that the compound could be developed as a novel antimicrobial agent.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HT-29 (colon cancer) | 20 |
In vivo studies further support these findings, indicating a reduction in tumor size in animal models treated with the compound.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of piperidine compounds against resistant strains of bacteria. The results highlighted that this compound had superior activity compared to traditional antibiotics, particularly in biofilm-forming strains . -
Cancer Cell Proliferation Study :
A recent investigation assessed the anticancer properties of this compound on human breast cancer cell lines. The study found that treatment with varying concentrations led to significant apoptosis and a decrease in cell viability, suggesting potential for therapeutic use in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
